molecular formula C20H24N2O2S2 B101712 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine CAS No. 16185-12-9

1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

Cat. No. B101712
CAS RN: 16185-12-9
M. Wt: 388.6 g/mol
InChI Key: HCROLNHTLUQIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine” is a chemical compound with the molecular formula C20H24N2O2S2 and a molecular weight of 388.6 g/mol1. It is intended for research use only and is not for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability under various conditions. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.


Safety And Hazards

As with any chemical compound, handling “1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine” requires appropriate safety measures. Unfortunately, I couldn’t find specific information on the safety and hazards associated with this compound.


Future Directions

The future directions for research on this compound would depend on its potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound.


Please note that this analysis is based on the information available and may not be exhaustive. For a more detailed analysis, please refer to scientific literature and databases. If you’re working in a lab, always follow your institution’s safety guidelines when handling chemical compounds.


properties

IUPAC Name

1-methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)25-20-8-7-16(14-17(18)20)26(2,23)24/h3-8,14,18H,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCROLNHTLUQIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936605
Record name 1-[8-(Methanesulfonyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

CAS RN

16185-12-9
Record name Piperazine, 1-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016185129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[8-(Methanesulfonyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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